Cas no 1398534-56-9 (3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine)

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with iodine, methyl, and nitro functional groups. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The iodine moiety offers a reactive site for further functionalization via cross-coupling reactions, while the nitro group enhances electrophilic reactivity, facilitating nucleophilic substitutions. The methyl group at the 1-position improves stability and influences regioselectivity in subsequent transformations. This compound is particularly useful in the development of bioactive molecules due to its versatile reactivity and potential as a building block for more complex heterocyclic systems.
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine structure
1398534-56-9 structure
Product Name:3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
CAS No:1398534-56-9
MF:C8H6IN3O2
MW:303.056613445282
MDL:MFCD22423101
CID:1056579
PubChem ID:71090084
Update Time:2025-10-31

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
    • 3-iodo-1-methyl-1Hpyrazolo[3,4-b]pyridine
    • 3-IODO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE
    • AG-G-64325
    • AK142801
    • CTK5C8176
    • MB05710
    • 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-methyl-4-nitro-
    • MFCD22423101
    • SCHEMBL14158540
    • A1-18796
    • A927809
    • CS-0359876
    • AC4142
    • AKOS027256834
    • 1398534-56-9
    • DB-228663
    • IBSQIBJAAZAPON-UHFFFAOYSA-N
    • 3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine
    • SY013921
    • MDL: MFCD22423101
    • Inchi: 1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3
    • InChI Key: IBSQIBJAAZAPON-UHFFFAOYSA-N
    • SMILES: IC1=CN(C)C2C1=C(C=CN=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 302.95000
  • Monoisotopic Mass: 302.95047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 63.64000
  • LogP: 2.60930

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3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Production Method

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1398534-56-9)3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Order Number:A927809
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:53
Price ($):671.0
Email:sales@amadischem.com

Additional information on 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Introduction to 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1398534-56-9)

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, with the chemical identifier CAS No. 1398534-56-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug design. The presence of both iodo and nitro functional groups on the pyrrolopyridine core imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.

The molecular structure of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine consists of a fused ring system comprising a pyrrole ring and a pyridine ring, connected at the 1 and 2 positions. The iodo substituent at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in constructing complex organic molecules. Additionally, the nitro group at the 4-position can be reduced to an amine, enabling diversification of the molecular framework through nucleophilic substitution or other transformations.

In recent years, there has been growing interest in pyrrolopyridine derivatives due to their demonstrated efficacy as pharmacological agents. Studies have highlighted the potential of these compounds in modulating various biological pathways, including enzyme inhibition and receptor binding. The iodo and nitro functionalities in 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine make it an attractive scaffold for developing novel therapeutic entities. For instance, researchers have explored its utility in generating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its versatility in synthetic applications. The iodo moiety serves as an excellent precursor for palladium-catalyzed reactions, allowing chemists to introduce diverse substituents across the pyrrolopyridine core. This flexibility has been leveraged in the synthesis of more complex molecules with tailored biological properties. Furthermore, the nitro group can be selectively transformed into other functional groups, such as azides or carboxylic acids, expanding the synthetic toolkit available to medicinal chemists.

Recent advancements in drug discovery have underscored the importance of heterocyclic compounds like 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. Researchers have utilized computational methods to predict binding affinities and optimize lead compounds based on this scaffold. These computational studies have identified derivatives with enhanced potency and selectivity against target enzymes and receptors. Such findings reinforce the compound's significance as a building block for next-generation therapeutics.

The pharmaceutical industry has also recognized the potential of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in developing treatments for neurological disorders. Pyrrolopyridine derivatives have shown promise in modulating neurotransmitter systems, making them candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of this compound allow it to interact with specific protein targets, potentially leading to novel mechanisms of action.

Another area where this compound has found utility is in materials science. The conjugated system inherent in the pyrrolopyridine core lends itself to applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. Researchers have explored its incorporation into polymers and small-molecule emitters to enhance performance characteristics. This dual application—pharmaceutical and materials science—demonstrates the broad utility of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

In conclusion, 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1398534-56-9) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and reactivity make it an invaluable intermediate for synthetic applications, while its biological profile positions it as a promising candidate for drug development. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its role as a cornerstone of modern chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1398534-56-9)3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
A927809
Purity:99%
Quantity:1g
Price ($):671.0
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